molecular formula C11H13NO2 B2879690 3-Hydroxy-1-phenylcyclobutane-1-carboxamide CAS No. 2091554-91-3

3-Hydroxy-1-phenylcyclobutane-1-carboxamide

Cat. No.: B2879690
CAS No.: 2091554-91-3
M. Wt: 191.23
InChI Key: JPOBZJHFJXBUTE-JGZJWPJOSA-N
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Description

3-Hydroxy-1-phenylcyclobutane-1-carboxamide is a cyclobutane-derived compound featuring a phenyl group and a carboxamide substituent at the 1-position, along with a hydroxyl group at the 3-position. It is primarily utilized as a building block in organic and pharmaceutical synthesis. The compound is commercially available through CymitQuimica, with pricing listed at 745.00 € for 50mg and 2,102.00 € for 500mg, reflecting its specialized application in high-value research .

Properties

IUPAC Name

3-hydroxy-1-phenylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBZJHFJXBUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-phenylcyclobutane-1-carboxamide.

    Reduction: Formation of 3-amino-1-phenylcyclobutane-1-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-1-phenylcyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Structural and Functional Differences :

  • Functional Groups: Replaces the hydroxyl group at position 3 with an amino (-NH₂) group and substitutes the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at position 1 .
  • Molecular Formula: C₁₁H₁₃NO₂ (vs. inferred C₁₁H₁₂N₂O₂ for the target compound).
  • Molecular Weight : 191.23 g/mol, slightly lower than the estimated weight of the target compound due to differences in functional groups.

This difference may influence pharmacokinetic properties in drug development .

Methyl (3-Hydroxyphenyl)-carbamate

Structural and Functional Differences :

  • Core Structure : Lacks a cyclobutane ring; instead, it features a phenyl ring with a hydroxyl group and a methyl carbamate (-OCONHCH₃) substituent .
  • Molecular Formula: C₈H₉NO₃.
  • Molecular Weight : 167.16 g/mol, significantly lighter due to the absence of the cyclobutane scaffold.
  • Applications : The carbamate group confers stability against hydrolysis, making it useful as a prodrug or protective group in organic synthesis.

However, the cyclobutane ring in the target compound imposes steric constraints absent in the purely aromatic derivative, which may affect binding affinity in molecular targets .

Tabulated Comparison of Key Parameters

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Core Structure Price (50mg)
3-Hydroxy-1-phenylcyclobutane-1-carboxamide Not provided Inferred: C₁₁H₁₂N₂O₂ Not available Hydroxyl, Carboxamide Cyclobutane + Phenyl 745.00 €
3-Amino-1-phenylcyclobutane-1-carboxylic acid 1334488-57-1 C₁₁H₁₃NO₂ 191.23 Amino, Carboxylic acid Cyclobutane + Phenyl Not available
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 167.16 Hydroxyl, Methyl carbamate Phenyl Ring Not available

Discussion of Research and Application Implications

  • Cyclobutane Derivatives: The cyclobutane ring in the target compound and its amino-carboxylic acid analog introduces conformational rigidity, which is advantageous in designing enzyme inhibitors or receptor ligands with enhanced selectivity .
  • Functional Group Trade-offs: The carboxamide group in the target compound offers metabolic stability compared to carboxylic acids, which may be prone to ionization or enzymatic cleavage. Conversely, the amino group in the analog could facilitate covalent bonding in targeted therapies.
  • Cost Considerations : The high cost of the target compound (745.00 €/50mg) underscores its niche application in precision chemistry, whereas simpler aromatic derivatives like methyl carbamate are likely more cost-effective for bulk synthetic processes .

Biological Activity

3-Hydroxy-1-phenylcyclobutane-1-carboxamide is an organic compound with the molecular formula C11_{11}H13_{13}NO2_2. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring with a hydroxyl group and a phenyl group, contributing to its unique chemical properties. The presence of both a hydroxyl and a carboxamide group allows for diverse interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the phenyl group may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of cyclobutane can induce apoptosis in tumor cells, suggesting potential applications in cancer therapy .

Case Studies

A study examined the cytotoxic effects of various cyclobutane derivatives, including this compound, against human tumor cell lines. The results indicated that certain derivatives exhibited significant tumor-specific cytotoxicity, highlighting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundModeratePotentialHydrogen bonding, π-π interactions
3-Hydroxy-3-phenylcyclobutaneHighModerateSimilar interactions as above
1-Hydroxy-3-phenylcyclobutaneLowLowLimited studies available

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include the reaction of phenylacetonitrile with ethyl chloroformate in the presence of bases like sodium hydride.

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